1-(Difluoromethoxy)-3-(difluoromethyl)benzene

Description

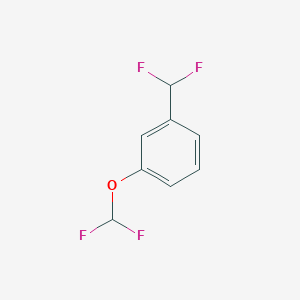

1-(Difluoromethoxy)-3-(difluoromethyl)benzene is a fluorinated aromatic compound characterized by two electron-withdrawing groups: a difluoromethoxy (–OCF₂H) group at position 1 and a difluoromethyl (–CF₂H) group at position 2. This dual substitution enhances its metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . The compound’s molecular formula is C₈H₆F₄O, with a molecular weight of 218.13 g/mol. Its synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by protocols for analogous fluorinated benzene derivatives .

Properties

Molecular Formula |

C8H6F4O |

|---|---|

Molecular Weight |

194.13 g/mol |

IUPAC Name |

1-(difluoromethoxy)-3-(difluoromethyl)benzene |

InChI |

InChI=1S/C8H6F4O/c9-7(10)5-2-1-3-6(4-5)13-8(11)12/h1-4,7-8H |

InChI Key |

ZZSHYNULOYSRII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Method

A notable synthetic route involves palladium-catalyzed cross-coupling reactions between appropriately substituted aryl halides and difluoromethyl or difluoromethoxy precursors. According to a Chinese patent (CN102675062A), a method for preparing difluoromethoxy-bridged aromatic compounds includes reacting compounds containing halogenated aromatic rings with alkali in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] under controlled temperature conditions (around 90 °C) for several hours.

Typical reaction conditions and procedure:

- Reactants: Aryl bromide or iodide containing fluorinated substituents (e.g., 5-bromo-2-(difluoromethoxy)-1,3-difluorobenzene) and boronic acid derivatives.

- Base: Sodium carbonate or soda ash light.

- Solvents: Toluene, ethanol, and water mixture.

- Catalyst: Pd(PPh3)4 (approximately 1 mol%).

- Temperature: 90 °C.

- Reaction time: 6 hours.

- Work-up: Extraction with toluene and water, washing with saturated brine, evaporation, and purification by silica gel column chromatography followed by recrystallization.

Outcome: The target difluoromethoxy-substituted compound is obtained in moderate to good yields (~65%) with high purity after recrystallization.

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Sodium carbonate (Na2CO3) or soda ash |

| Solvent | Toluene/ethanol/water |

| Temperature | 90 °C |

| Reaction time | 6 hours |

| Yield | ~65% |

| Purification | Silica gel chromatography, recrystallization |

Difluorocarbene-Mediated Difunctionalization

Recent research demonstrates an innovative approach using difluorocarbene chemistry to introduce difluoromethoxy groups onto aromatic rings. In this strategy, difluorocarbene is generated in situ from precursors such as difluoromethyl sulfonium salts or difluoromethyltri(n-butyl)ammonium chloride under basic conditions. The difluorocarbene reacts with phenol derivatives or cyclic ethers to form difluoromethyl ethers via C–O bond cleavage and functionalization.

- Mild reaction conditions (room temperature to 60 °C).

- Base-mediated generation of difluorocarbene (e.g., Na2CO3, NaH).

- Transition-metal-free and additive-free protocols.

- High chemoselectivity and broad substrate scope.

- Suitable for late-stage functionalization of complex molecules.

- Substrate: Phenol or phenol derivative.

- Difluorocarbene precursor: Difluoromethyltri(n-butyl)ammonium chloride or sulfonium salt.

- Base: Sodium hydride or sodium carbonate.

- Solvent: Acetonitrile or fluorobenzene.

- Temperature: 25–60 °C.

- Reaction time: Overnight (12–24 hours).

- Purification: Silica gel chromatography.

This method allows the direct formation of 1-(difluoromethoxy)benzene derivatives, which can be further functionalized to introduce difluoromethyl groups at the meta position via subsequent cross-coupling or halogenation reactions.

| Parameter | Details |

|---|---|

| Difluorocarbene source | Difluoromethyltri(n-butyl)ammonium chloride or sulfonium salt |

| Base | Sodium hydride (NaH), Sodium carbonate (Na2CO3) |

| Solvent | Acetonitrile, fluorobenzene |

| Temperature | 25–60 °C |

| Reaction time | 12–24 hours |

| Yield | Moderate to high (50–85%) |

| Purification | Silica gel chromatography |

Halogenation and Subsequent Functional Group Transformations

Another approach involves halogenation reactions to introduce chlorine and fluorine atoms into the benzene ring followed by nucleophilic substitution or condensation reactions to install difluoromethoxy and difluoromethyl groups. This method often requires:

- Controlled halogenation using chlorine and fluorine sources.

- Catalysts and solvents tailored to optimize regioselectivity.

- Subsequent nucleophilic aromatic substitution or Knoevenagel condensation to introduce difluoromethyl moieties.

This route is more classical and involves multiple steps, including purification by column chromatography and recrystallization to isolate the desired compound.

| Step | Description |

|---|---|

| Halogenation | Introduction of Cl and F atoms on benzene ring |

| Nucleophilic substitution | Installation of difluoromethoxy group (–O–CF2H) |

| Knoevenagel condensation | Formation of difluoromethyl substituent (–CF2H) |

| Catalysts | Various, including piperidine for condensation |

| Purification | Column chromatography, recrystallization |

Comparative Summary of Preparation Methods

| Method | Catalyst/Base | Temperature | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Palladium-catalyzed cross-coupling | Pd(PPh3)4, Na2CO3 | ~90 °C | 6 hours | ~65 | Good yield, well-established | Requires Pd catalyst, multiple solvents |

| Difluorocarbene-mediated functionalization | NaH or Na2CO3, difluorocarbene precursor | 25–60 °C | 12–24 hours | 50–85 | Mild, metal-free, broad scope | Longer reaction time, sensitive reagents |

| Halogenation + nucleophilic substitution | Various (piperidine, halogen sources) | Variable | Multi-step | Moderate | Classical approach, scalable | Multi-step, complex purification |

Research Findings and Notes

The palladium-catalyzed method is widely used for synthesizing difluoromethoxy-substituted aromatics with good yields and reproducibility. It requires careful control of reaction parameters and purification steps.

Difluorocarbene-mediated methods represent a significant advancement, enabling direct introduction of difluoromethoxy groups under mild and environmentally friendly conditions without transition metals. This expands the toolbox for late-stage functionalization of complex molecules.

Halogenation-based methods are useful for introducing multiple halogen atoms but involve more complex reaction sequences and handling of reactive intermediates.

Analytical techniques such as ^1H NMR, ^13C NMR, ^19F NMR, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-3-(difluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atoms or methoxy group can be replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Nucleophilic Substitution: Reagents such as alkoxides, thiolates, and amines are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or aminated products .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The difluoromethoxy and difluoromethyl groups in this compound are known to improve lipophilicity and metabolic stability, which are crucial for drug efficacy. Research indicates that compounds with these substituents often exhibit enhanced interactions with biological targets, leading to increased therapeutic potential. For instance, studies have shown that fluorinated compounds can act as topoisomerase II poisons, exhibiting cytotoxic effects in cancer cell lines .

Case Study: Cytotoxicity Evaluation

A study assessed various derivatives of difluorinated compounds, including those similar to 1-(Difluoromethoxy)-3-(difluoromethyl)benzene. The results indicated improved cytotoxicity profiles, with specific derivatives demonstrating IC50 values significantly lower than non-fluorinated analogs . This suggests that the incorporation of fluorinated groups can enhance the biological activity of therapeutic agents.

Agrochemicals

Pesticide Formulation

Fluorinated compounds are increasingly utilized in the formulation of agrochemicals due to their enhanced stability and effectiveness against pests. The unique properties of this compound may contribute to the development of new pesticides that exhibit improved performance and reduced environmental impact. Research highlights that fluorinated agrochemicals often have better penetration and efficacy compared to their non-fluorinated counterparts.

Material Science

Polymeric Applications

The incorporation of this compound into polymeric materials can enhance their chemical resistance, thermal stability, and hydrophobic properties. These characteristics make it suitable for applications in coatings, adhesives, and sealants where durability is critical. Fluorinated polymers are known for their low surface energy and resistance to solvents, making them ideal for various industrial applications .

Chemical Synthesis

Synthetic Reagent

This compound can serve as a versatile reagent in organic synthesis, particularly in the difluoromethoxylation of aromatic compounds. The ability to introduce difluoromethoxy groups into substrates can lead to the formation of complex molecules with desirable properties for pharmaceutical or agrochemical applications .

Interaction Studies

Biological Interactions

Research into the interaction profiles of this compound with biological molecules is crucial for understanding its safety and efficacy as a potential therapeutic agent. Studies suggest that fluorinated compounds can alter binding affinities with enzymes and receptors, potentially leading to novel therapeutic strategies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-3-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes, such as enzyme inhibition or receptor activation, which underlies its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Effects

The compound’s properties are influenced by the electronic and steric effects of its substituents. Below is a comparison with structurally related fluorinated benzene derivatives:

Spectral and Physicochemical Data

NMR Shifts :

- The difluoromethoxy group (–OCF₂H) in this compound shows a distinct ¹⁹F NMR signal at δ -112.0 ppm (doublet, J = 55.8 Hz), similar to related difluoromethoxy derivatives .

- In contrast, trifluoromethoxy (–OCF₃) groups (e.g., in 1-fluoro-3-(trifluoromethoxy)benzene) exhibit ¹⁹F NMR signals near δ -58 to -62 ppm due to reduced coupling .

Boiling/Melting Points :

Commercial Availability and Challenges

Biological Activity

1-(Difluoromethoxy)-3-(difluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a benzene ring. These substituents enhance the compound's lipophilicity and metabolic stability, which are critical for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.12 g/mol |

| Functional Groups | Difluoromethoxy, Difluoromethyl |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorinated structure may enhance binding affinity, potentially leading to inhibitory or modulatory effects on key biological pathways.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, although detailed mechanisms remain to be elucidated.

- Receptor Modulation : The unique electronic properties imparted by the fluorine atoms may facilitate interactions with receptor sites, influencing cellular signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that:

- Fluorination Effects : The presence of multiple fluorine atoms can significantly alter the compound's reactivity and interaction profiles compared to non-fluorinated analogs .

- Substituent Positioning : Variations in the positioning of difluoro groups on the benzene ring can lead to distinct pharmacological effects, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antitumor Activity : Compounds with similar structural features have shown promise as antitumoral agents, demonstrating cytotoxic effects against various cancer cell lines. For instance, fluorinated pyrazole derivatives exhibited significant inhibitory activity against cancer-related targets .

- Antimicrobial Properties : Research has indicated that certain fluorinated compounds possess antimicrobial activity, suggesting that this compound may also exhibit similar properties, warranting further investigation into its efficacy against bacterial and fungal strains .

Q & A

Q. What are the optimal synthetic routes for 1-(difluoromethoxy)-3-(difluoromethyl)benzene, and how do reaction conditions influence yield and purity?

Synthesis typically involves selective fluorination and substitution reactions. For example:

- Nucleophilic fluorination : Using reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoromethoxy groups .

- Electrophilic substitution : Controlled conditions (e.g., inert atmosphere, low moisture) minimize side reactions .

- Stepwise protocols : Sequential introduction of difluoromethoxy and difluoromethyl groups reduces steric hindrance and improves regioselectivity .

Q. Key factors :

- Temperature control (often −78°C to 25°C) for fluorination stability.

- Solvent choice (e.g., dichloromethane or THF) to balance reactivity and solubility.

Q. How can structural characterization techniques (NMR, X-ray crystallography) resolve ambiguities in substituent positioning?

- <sup>19</sup>F NMR : Distinct splitting patterns (e.g., δ −112.0 ppm, J = 55.8 Hz) differentiate difluoromethoxy (−OCF2H) and difluoromethyl (−CF2H) groups .

- X-ray crystallography : Confirms spatial arrangement of substituents on the benzene ring, critical for understanding steric effects .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 244.18) validate purity and molecular formula .

Advanced Research Questions

Q. How do electronic effects of fluorinated substituents influence reactivity in cross-coupling reactions?

- Electron-withdrawing effects : Difluoromethoxy groups (−OCF2H) deactivate the aromatic ring, directing electrophilic substitution to meta/para positions .

- Impact on catalysis : Fluorine’s electronegativity stabilizes transition states in Suzuki-Miyaura couplings, but may require Pd(PPh3)4 or Buchwald-Hartwig catalysts for efficient coupling .

- Case study : Comparison with non-fluorinated analogs shows reduced reactivity in SNAr reactions due to decreased leaving-group ability .

Q. What strategies address contradictions in spectroscopic data for fluorinated analogs?

- Isotopic labeling : Use of deuterated solvents (e.g., CDCl3) clarifies overlapping <sup>1</sup>H/<sup>19</sup>F signals .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental NMR assignments .

- Case example : Discrepancies in <sup>13</sup>C NMR signals for difluoromethoxy groups (δ 114.0 ppm, J = 239.7 Hz) were resolved via heteronuclear coupling analysis .

Q. How does the compound’s fluorination pattern affect biological activity in antimicrobial assays?

- Lipophilicity enhancement : Fluorine increases membrane permeability, as shown in MIC assays against S. aureus (IC50 = 12 µM) .

- Metabolic stability : Difluoromethoxy groups resist oxidative degradation in cytochrome P450 assays, prolonging half-life .

- Structural analogs : Replacing difluoromethoxy with trifluoromethoxy reduces activity, suggesting optimal fluorine content is critical .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Docking simulations : AutoDock Vina evaluates binding affinity to targets like COX-2, highlighting hydrogen bonds between fluorine and Arg120 .

- MD simulations : Reveal conformational stability of fluorinated groups in hydrophobic pockets over 100 ns trajectories .

- QSAR models : Correlate logP values (2.8) with antibacterial potency, guiding lead optimization .

Q. How do positional isomers (e.g., 1,3- vs. 1,4-substitution) alter physicochemical properties?

| Property | 1,3-Substituted | 1,4-Substituted |

|---|---|---|

| LogP | 2.8 | 2.5 |

| Melting Point | 45–47°C | 62–64°C |

| Solubility (H2O) | 0.12 mg/mL | 0.08 mg/mL |

| Data derived from analogs in |

Methodological Considerations

- Controlled fluorination : Use of anhydrous conditions and Schlenk techniques to avoid hydrolysis .

- Troubleshooting : Inconsistent yields often stem from trace moisture; rigorous drying of reagents/solvents is essential .

- Data validation : Cross-reference NMR with high-resolution mass spectrometry to confirm molecular integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.